Dmt-2'-O-me-ra(bz) amidite
CAS No.: 110782-31-5
Cat. No.: VC20758968
Molecular Formula: C48H54N7O8P
Molecular Weight: 888.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110782-31-5 |
---|---|
Molecular Formula | C48H54N7O8P |
Molecular Weight | 888.0 g/mol |
IUPAC Name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide |
Standard InChI | InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-42-40(62-47(43(42)59-7)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)/t40-,42-,43-,47-,64?/m1/s1 |
Standard InChI Key | AZCGOTUYEPXHMJ-PSVHYZMASA-N |
Isomeric SMILES | CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Dmt-2'-O-me-ra(bz) amidite, also known as 2'-O-Methyl-rA(N-Bz)phosphoramidite, is a specialized nucleotide compound used primarily in the synthesis of RNA oligonucleotides. It is characterized by its unique chemical structure, which enhances its stability and hybridization properties compared to natural nucleotides. This compound is particularly valuable in the fields of molecular biology and biochemistry for applications such as diagnostic probes, aptamer development, and antisense oligonucleotides.
Synthesis and Applications
Dmt-2'-O-me-ra(bz) amidite is synthesized through a multi-step process that involves the protection of hydroxyl groups and the introduction of specific functional groups to enhance its reactivity and stability during oligonucleotide synthesis. The compound's design allows for fast deprotection schemes, making it suitable for rapid synthesis protocols.
Applications include:
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Diagnostic Probes: Used in various assays to detect specific RNA sequences.
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Aptamer Development: Facilitates the creation of RNA molecules that can bind selectively to target proteins.
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Antisense Oligonucleotides: Enhances the stability and efficacy of oligonucleotides designed to inhibit gene expression.
Key Findings on Stability:
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The compound demonstrates high stability under standard oligonucleotide synthesis conditions.
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Comparative studies indicate that Dmt-2'-O-me-ra(bz) amidite outperforms traditional nucleotides in terms of hybridization efficiency and resistance to nucleases.
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